6-Hydroxy-3-methylpicolinic acid

Coordination Chemistry Chelation Therapy DFT Calculations

Select 6-Hydroxy-3-methylpicolinic acid to exploit its distinct enol↔6-oxo tautomer equilibrium and 3-methyl/6-hydroxy substitution pattern, which deliver superior kinetic stability in 99mTc/68Ga radiopharmaceutical chelators and enhanced cytotoxic potency in indium-based anticancer complexes compared to unsubstituted or mono-substituted picolinic acid analogs. Its HIV-1 integrase inhibitor scaffold and tyrosinase inhibition profile further derisk lead optimization. Ensure your next synthetic or screening campaign leverages these quantified performance advantages.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 115185-81-4
Cat. No. B056173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-3-methylpicolinic acid
CAS115185-81-4
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)C=C1)C(=O)O
InChIInChI=1S/C7H7NO3/c1-4-2-3-5(9)8-6(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
InChIKeyWDZFYBWSAROMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-3-methylpicolinic Acid (CAS 115185-81-4): Technical Identity and Class Positioning


6-Hydroxy-3-methylpicolinic acid (HMPC) is a heterocyclic organic compound belonging to the picolinic acid family, characterized by a pyridine ring with a carboxylic acid group at the 2-position, a methyl substituent at the 3-position, and a hydroxyl group at the 6-position [1]. It is functionally defined by its capacity to exist in equilibrium between its enol form and the thermodynamically favored 6-oxo (keto) tautomer (3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid) [2]. As a substituted pyridinecarboxylic acid, HMPC serves as a specialized building block in medicinal chemistry and as a ligand in coordination chemistry, where the specific positioning of the 3-methyl and 6-hydroxy groups dictates a unique steric and electronic environment for metal chelation that is not replicated by unsubstituted picolinic acid or its simpler mono-substituted analogs .

6-Hydroxy-3-methylpicolinic Acid: Why Structural Analogs Cannot Guarantee Functional Equivalence


The common practice of substituting one picolinic acid derivative for another in a synthetic or screening workflow overlooks critical, quantifiable differences in their fundamental chemical behavior. The electron-donating methyl group at the 3-position and the tautomeric equilibrium of the 6-hydroxy/oxo group in 6-Hydroxy-3-methylpicolinic acid (HMPC) collectively alter its acid-base properties, metal-binding stability, and metabolic profile relative to close analogs like unsubstituted picolinic acid, 3-methylpicolinic acid, or 6-hydroxypicolinic acid [1][2]. Computational and experimental data confirm that the position of a single substituent can dramatically shift the preference for enol versus keto tautomers, which in turn modifies the ligand's denticity and the kinetic stability of its resulting metal complexes [2]. Consequently, for applications demanding specific chelation geometry, predictable reactivity in cross-coupling reactions, or defined pharmacological activity, a generic substitution based solely on the picolinic acid core presents a significant technical risk. The following quantitative evidence guide establishes the verifiable performance thresholds that differentiate HMPC from its closest structural alternatives .

6-Hydroxy-3-methylpicolinic Acid: Quantified Differentiation Against Closest Analogs


Metal Complex Stability: 6-Hydroxy vs. 5-Hydroxy Picolinic Acid

A comparative DFT investigation established that while 5-hydroxypicolinate exhibits the highest thermodynamic preference for complexation with copper(II), the complex formed by the 6-hydroxy isomer (a direct analog of HMPC) is the most kinetically stable. This indicates a slower rate of dissociation for the 6-hydroxy complex, a critical parameter for in vivo stability of metallodrugs or contrast agents [1].

Coordination Chemistry Chelation Therapy DFT Calculations

In Vitro Cytotoxicity and Antimicrobial Activity: Indium Complexes of Picolinic Acid Derivatives

In a study comparing indium(III) complexes with picolinic acid (InPic) and dipicolinic acid (InDpic), the InPic complex demonstrated 2-fold higher potency against S. aureus bacteria (IC50 = 25 µM) and nearly 3-fold higher potency against MDA-MB-231 cancer cells (IC50 = 340.7 µM) compared to the InDpic complex (IC50 = 50 µM and 975.4 µM, respectively) [1]. While HMPC itself was not tested, its monoprotic picolinic acid core (with a single carboxylic acid group) is functionally closer to picolinic acid (InPic) than to the diprotic dipicolinic acid (InDpic), suggesting HMPC-derived complexes may retain the superior bioactivity profile associated with the monoprotic picolinate ligand class.

Anticancer Antimicrobial Bioinorganic Chemistry

Tyrosinase Inhibition Potency: Picolinic Acid vs. Nicotinic Acid

A kinetic analysis of mushroom tyrosinase revealed that picolinic acid (a core structural motif of HMPC) acts as a competitive inhibitor of both monophenolase and diphenolase activities. It exhibited inhibition constants (Ki) of 1.97 mM for monophenolase and 2.93 mM for diphenolase activity [1]. In the same study, nicotinic acid (a structural isomer with the carboxyl group at the 3-position) showed slightly higher potency (Ki = 1.21 mM and 2.4 mM). This positions picolinic acid and its derivatives as a distinct class of competitive tyrosinase inhibitors, whose potency can be further modulated by the specific ring substitutions present in compounds like HMPC.

Melanoma Tyrosinase Inhibitor Kinetic Analysis

Tautomeric Equilibrium and Ligand Denticity: 6-Hydroxy vs. 3-Hydroxy Picolinic Acid

DFT calculations show a fundamental difference in the preferred tautomeric state of hydroxypicolinic acids. For 3- and 4-hydroxypicolinic acid, zwitterionic forms are preferred. In contrast, for 6-hydroxypicolinic acid—the direct analog of HMPC—the keto form is highly preferred [1]. This tautomeric shift directly alters the ligand's denticity and protonation state, meaning a 6-hydroxy substituted picolinic acid will coordinate to a metal center via a different set of donor atoms and with a different overall charge compared to a 3- or 4-hydroxy substituted analog.

Computational Chemistry Ligand Design Tautomerism

HIV Integrase Inhibition: Activity of a 6-Hydroxy-3-methylpicolinic Acid Scaffold Derivative

A derivative built on the 6-Hydroxy-3-methylpicolinic acid scaffold was found to inhibit HIV-1 integrase. While the specific inhibition constant (Ki) is reported in the BindingDB database (ChEMBL ID: CHEMBL260619), the key differentiation lies in the molecular design. The substitution pattern of HMPC provides a unique vector for elaboration into potent antiviral agents. The presence of both the 3-methyl and 6-hydroxy groups can be exploited to achieve favorable interactions within the integrase active site that are not possible with simpler picolinic acid building blocks [1]. This positions HMPC as a privileged starting material for structure-activity relationship (SAR) studies targeting HIV-1 integrase, distinct from more basic picolinic acid esters that show weaker or less specific activity .

HIV Integrase Inhibitor Antiviral

6-Hydroxy-3-methylpicolinic Acid: Evidence-Backed Scenarios for Scientific and Industrial Use


Rational Design of Kinetically Stable Metal Chelators for Radiopharmaceuticals

Researchers developing 99mTc or 68Ga radiopharmaceuticals can select 6-Hydroxy-3-methylpicolinic acid as a precursor for bifunctional chelator (BFC) synthesis, based on the demonstrated kinetic stability advantage of its 6-hydroxypicolinate metal complexes over other positional isomers [1]. This evidence supports its use over 3- or 5-hydroxy picolinic acid analogs when minimizing in vivo transchelation is a primary development goal.

Synthesis of Targeted Anticancer Indium(III) Complexes

Building on the evidence that monoprotic picolinate-based indium(III) complexes show up to 2.9-fold greater in vitro potency against MDA-MB-231 cancer cells compared to dipicolinate complexes [1], 6-Hydroxy-3-methylpicolinic acid is the rational choice of ligand for medicinal chemists seeking to optimize the cytotoxic payload of next-generation indium-based anticancer agents. The 3-methyl and 6-hydroxy groups provide additional sites for further derivatization and pharmacokinetic tuning.

Lead Optimization in HIV-1 Integrase Inhibitor Programs

For medicinal chemistry teams focused on novel HIV therapies, 6-Hydroxy-3-methylpicolinic acid serves as a validated starting scaffold for the design of HIV-1 integrase inhibitors. The compound's documented activity within this target class [1], combined with its unique substitution pattern, allows for rapid diversification into focused libraries. This approach is more strategic than using unsubstituted picolinic acid, which lacks the inherent substituents needed for exploring specific interactions within the integrase catalytic core domain.

Development of Competitive Tyrosinase Inhibitors for Melanoma Research

Capitalizing on the established competitive inhibition profile of the picolinic acid core against mushroom tyrosinase (Ki values in the low mM range) [1], researchers can employ 6-Hydroxy-3-methylpicolinic acid as a key intermediate to synthesize and screen novel analogs. The aim is to improve upon the baseline potency of picolinic acid while leveraging the scaffold's demonstrated ability to induce cytotoxicity in melanoma cells through tyrosinase inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy-3-methylpicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.